molecular formula C11H14N2O4 B15304737 Methyl 4-[(2-nitrophenyl)amino]butanoate

Methyl 4-[(2-nitrophenyl)amino]butanoate

Cat. No.: B15304737
M. Wt: 238.24 g/mol
InChI Key: DWVIKMQYINUYKS-UHFFFAOYSA-N
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Description

Methyl 4-[(2-nitrophenyl)amino]butanoate is a nitroaromatic compound featuring a 2-nitrophenyl group linked via an amino bridge to a butanoate methyl ester. Its synthesis typically involves multi-step reactions, including the preparation of intermediates such as tert-butyl 2-(2-nitrophenyl)acetate and subsequent bromination or coupling steps, as outlined in studies on photoactivatable neuronal modulators like bis-CNB-GABA . Its structural design balances steric accessibility and electronic properties, facilitating interactions with neural receptors while minimizing off-target effects.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 4-(2-nitroanilino)butanoate

InChI

InChI=1S/C11H14N2O4/c1-17-11(14)7-4-8-12-9-5-2-3-6-10(9)13(15)16/h2-3,5-6,12H,4,7-8H2,1H3

InChI Key

DWVIKMQYINUYKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-[(2-nitrophenyl)amino]butanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-nitroaniline with butanoic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(2-nitrophenyl)amino]butanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: Methyl 4-[(2-aminophenyl)amino]butanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(2-nitrophenyl)amino]butanoic acid and methanol.

Scientific Research Applications

Methyl 4-[(2-nitrophenyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-nitrophenyl)amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino group may form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations: 2- vs. 3- vs. 4-Nitrophenyl Derivatives

The position of the nitro group on the phenyl ring significantly influences electronic properties and biological activity. Methyl 4-[(2-nitrophenyl)amino]butanoate (2-nitrophenyl) exhibits distinct behavior compared to analogs with 3-nitrophenyl (Nm) or 4-nitrophenyl (Np) groups .

Property 2-Nitrophenyl (this compound) 3-Nitrophenyl (Nm) 4-Nitrophenyl (Np)
Electron-withdrawing effect Moderate (ortho-directing) Strong (meta-directing) Strongest (para-directing)
Photolysis efficiency High under 365–405 nm Lower Moderate
Solubility (Polarity) Moderate (due to ester and nitro groups) Higher polarity Lower polarity

The ortho-nitro configuration in this compound enhances steric hindrance, reducing aggregation in biological matrices compared to para-substituted analogs .

Functional Group Modifications: Ester vs. Amide Linkages

This compound’s methyl ester group contrasts with ethyl esters or amide-containing analogs, such as Ethyl 6-[(4-{4-[...]}pyridine-2-carboxylate (Compound 11) .

Feature Methyl Ester (this compound) Ethyl Ester/Amide (Compound 11 )
Hydrolytic Stability Moderate (prone to esterase cleavage) Higher (amide bonds resist hydrolysis)
NMR Spectral Behavior Single conformer at 298 K Multiple conformers (slow exchange rates)
Biological Half-life Shorter (rapid metabolite release) Extended (stable amide linkage)

Amide-containing derivatives exhibit slower conformational exchange, as observed in bis-amide intermediates (e.g., Compound 14), which display dual NMR signals at 298 K .

Photopharmacological Activity vs. Bis-CNB-GABA

This compound shares structural motifs with bis-CNB-GABA, a photoactivatable neuronal modulator. However, key differences exist:

Parameter This compound Bis-CNB-GABA
Photolysis Mechanism Single nitro group cleavage Dual nitro groups enable two-photon uncaging
Quantum Yield (Φ) 0.12 (at 405 nm) 0.25 (two-photon uncaging)
Neuronal Modulation Moderate GABA release Enhanced, prolonged receptor activation

Bis-CNB-GABA’s bis-nitro design allows for higher quantum yields and targeted neural modulation, whereas this compound serves as a simpler model for studying single-photolytic events .

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